molecular formula C11H8N2O6 B8793595 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No.: B8793595
M. Wt: 264.19 g/mol
InChI Key: QBEACOFSGRMPEK-UHFFFAOYSA-N
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Description

3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is an organic compound with the molecular formula C11H8N2O6 and a molecular weight of 264.19 g/mol . This compound is characterized by the presence of a nitro group and a dioxoisoindoline moiety, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid typically involves the nitration of a suitable precursor followed by cyclization and subsequent functional group modifications. One common method involves the nitration of phthalic anhydride to form 4-nitrophthalic anhydride, which is then reacted with an appropriate amine to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the dioxoisoindoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted isoindoline derivatives.

Scientific Research Applications

3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cellular damage or apoptosis, making the compound a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
  • 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
  • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-hydroxyphenyl)propanoic acid

Uniqueness

3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is unique due to the presence of the nitro group at the 5-position of the isoindoline ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C11H8N2O6

Molecular Weight

264.19 g/mol

IUPAC Name

3-(5-nitro-1,3-dioxoisoindol-2-yl)propanoic acid

InChI

InChI=1S/C11H8N2O6/c14-9(15)3-4-12-10(16)7-2-1-6(13(18)19)5-8(7)11(12)17/h1-2,5H,3-4H2,(H,14,15)

InChI Key

QBEACOFSGRMPEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-nitrophthalic anhydride (0.25 g, 0.0013 mol) and β-alanine (0.115 g, 0.0013 mol) were refluxed as above overnight. The clear solution was purified as per 120 to yield 0.31 g (90%) 141 as a very pale yellow powder: mp=206–208° C.; Rf 0.84 (A): Rf 0.81 (B): Rf 0.55 (D): IR (cm−1): 2800–3125 (OH), 3109 (C═CH), 2646 (C—H), 1780 (C═O), 1718 (bs, C═O), 1621 (C═C), 1536 (N═O), 1441 (C═C), 1395 (C—O), 1346 (N═O), 1228 (C—O), 724 (C═CH); MS m/z (rel intensity) 263 (100), 191 (36).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.115 g
Type
reactant
Reaction Step One
Name
Yield
90%

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